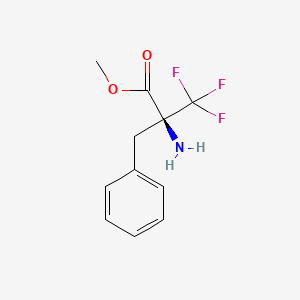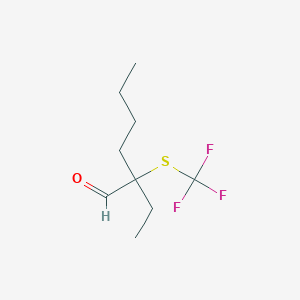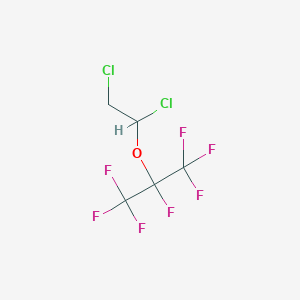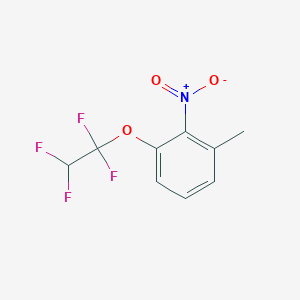
3-(6H-Perfluorohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6H-Perfluorohexyl)aniline, also known as 6H-PFHxA, is a perfluoroalkylated aniline compound that has a variety of uses in scientific research. It is used as a reagent in organic synthesis and as a model compound for studying the effects of perfluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 3-(6H-Perfluorohexyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins, which then alters the proteins’ structure and function. This binding is believed to be mediated by electrostatic and hydrogen bonding interactions between the compound and the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects on the body. Studies have shown that the compound can interact with proteins, leading to changes in the proteins’ structure and function. Additionally, it is believed to have an inhibitory effect on enzymes, leading to changes in metabolic pathways. It is also believed to have an effect on the immune system, leading to changes in the body’s response to infections and other foreign substances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(6H-Perfluorohexyl)aniline in lab experiments is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has a low toxicity and is not known to be carcinogenic, making it safer to use than some other compounds. However, it is important to note that the compound is not completely non-toxic and can still cause adverse effects if used in large doses. Additionally, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-(6H-Perfluorohexyl)aniline. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential toxicity. Additionally, it could be used to study the effects of perfluorinated compounds on the environment, as well as their potential toxicity. Additionally, further research could be conducted to develop methods for synthesizing the compound more efficiently and safely. Finally, the compound could be used to develop new compounds and materials that could be used in a variety of applications.
Synthesemethoden
3-(6H-Perfluorohexyl)aniline can be synthesized through a reaction between 6-chloro-3-fluoroaniline and hexafluoropropene in the presence of a copper catalyst. This reaction requires a temperature of between 70-80°C and a reaction time of 12-18 hours. The this compound product is then isolated and purified using silica gel column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(6H-Perfluorohexyl)aniline is used in a variety of scientific research applications. It is used as a model compound to study the effects of perfluorinated compounds on biological systems, as well as to study the interactions between perfluorinated compounds and proteins. It is also used to study the effects of perfluorinated compounds on the environment, as well as their potential toxicity. Additionally, it is used in the synthesis of various other compounds, such as perfluorinated amines and perfluorinated sulfonamides.
Eigenschaften
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F12N/c13-7(14)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)5-2-1-3-6(25)4-5/h1-4,7H,25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOSIIFABYJKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F12N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


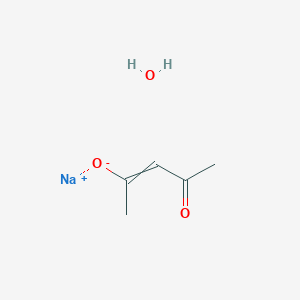
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
